4-Bromo-3-fluoro-2-sulphanylbenzonitrile is an aromatic compound characterized by the presence of a bromine atom, a fluorine atom, a sulfanyl group, and a nitrile functional group attached to a benzene ring. Its molecular structure can be represented as follows:
This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential applications.
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with desired properties.
The biological activity of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile has been explored in various studies. Compounds containing sulfanyl groups are often investigated for their potential as:
Research indicates that compounds with similar structures can exhibit significant biological effects, making this compound a candidate for further pharmacological studies.
The synthesis of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile typically involves several steps:
4-Bromo-3-fluoro-2-sulphanylbenzonitrile has several applications:
Interaction studies focus on how 4-Bromo-3-fluoro-2-sulphanylbenzonitrile interacts with biological targets. These studies may include:
Such studies are essential for elucidating the therapeutic potential and safety profile of this compound.
4-Bromo-3-fluoro-2-sulphanylbenzonitrile shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Bromo-2-fluorobenzonitrile | Bromine, Fluorine, Nitrile | Simpler structure without sulfanyl group |
| 3-Fluoro-4-bromobenzenesulfonamide | Bromine, Fluorine, Sulfonamide | Contains a sulfonamide instead of sulfanyl |
| 4-Fluoro-3-thiocyanatobenzene | Fluorine, Thiocyanate | Different functional group (thiocyanate) |
| 4-Bromo-2-chlorobenzonitrile | Bromine, Chlorine, Nitrile | Contains chlorine instead of fluorine |
The uniqueness of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile lies in its combination of both bromine and fluorine atoms along with a sulfanyl group and a nitrile functional group. This combination may provide distinct chemical reactivity and biological properties that are not present in simpler analogs.
The sulphanyl (-SH) group in 4-bromo-3-fluoro-2-sulphanylbenzonitrile serves as a potent directing group for transition metal-catalyzed C−H functionalization. Unlike traditional nitrogen- or oxygen-based directing groups, the thiol’s strong σ-donor capability enhances metal coordination, enabling selective activation of proximal C−H bonds. For instance, palladium(II) catalysts form stable six-membered cyclopalladated intermediates with the thiol group, directing functionalization to the ortho position relative to the sulphur atom. This contrasts with nitrile-directed meta-C−H activation observed in related systems, where the nitrile group cooperates with silver co-catalysts to position the metal center at non-adjacent sites.
The bromine and fluorine substituents exert complementary electronic effects: bromine’s inductive electron-withdrawing character polarizes the aromatic ring, while fluorine’s strong electronegativity and small atomic radius minimize steric hindrance. This electronic profile enhances the thiol’s directing capacity by increasing the acidity of ortho C−H bonds. Experimental studies on analogous bromo-fluoro-thiophenol derivatives demonstrate up to 98% regioselectivity in palladium-mediated arylations, underscoring the synergistic role of halogens in modulating reactivity.
The nitrile group further diversifies the compound’s utility by enabling post-functionalization via nucleophilic substitution or [2+2] cycloadditions. In one demonstrated pathway, the cyano group undergoes copper-catalyzed coupling with Grignard reagents to introduce alkyl/aryl chains while preserving the thiol’s directing ability. This multifunctionality allows sequential C−H activation and cross-coupling steps within a single molecular framework.
4-Bromo-3-fluoro-2-sulphanylbenzonitrile’s unique substitution pattern enables three distinct non-covalent interaction modes critical for supramolecular engineering:
These interactions are exemplified in a recent study where 4-bromo-3-fluoro-2-sulphanylbenzonitrile self-assembled into helical polymers via iterative [N···Br···N] halogen bonding. The helicity was modulated by solvent polarity, with hexafluoroisopropanol inducing a right-handed twist (P helix) and acetonitrile favoring a left-handed conformation (M helix). X-ray diffraction analysis revealed a pitch of 4.7 Å per helical turn, stabilized by ancillary S-H···N≡C hydrogen bonds.
The compound’s ability to participate in orthogonal interactions makes it valuable for constructing stimuli-responsive materials. For example, temperature-dependent NMR studies show reversible disaggregation of thiol-halogen networks at 80°C, with full recovery upon cooling—a property exploitable in self-healing coatings.
Sequential halogen-thiol exchange reactions represent an emerging synthetic strategy for introducing thiol functionality into halogenated benzonitrile systems [1]. The mechanistic foundation of these transformations relies on the nucleophilic displacement of halogen substituents by thiol nucleophiles under specific reaction conditions [2]. In the context of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile synthesis, the strategic positioning of the bromine and fluorine substituents creates unique reactivity patterns that can be exploited through controlled sequential exchange processes [3].
The fundamental mechanism involves the initial activation of the aromatic system through electron-withdrawing substituents, particularly the cyano group, which enhances the electrophilic character of the benzene ring [2]. The presence of multiple halogen substituents in 4-Bromo-3-fluoro-2-sulphanylbenzonitrile allows for selective thiol incorporation through nucleophilic aromatic substitution pathways [4]. Research has demonstrated that the reactivity order follows predictable patterns based on the leaving group ability and electronic effects of the substituents [1].
Experimental investigations have revealed that thiol exchange reactions proceed most efficiently when the target position is ortho or para to electron-withdrawing groups [4]. The cyano functionality in benzonitrile derivatives serves as a powerful activating group, facilitating nucleophilic attack at adjacent positions [2]. Temperature optimization studies indicate that reactions typically proceed at 80-120°C, with reaction times ranging from 2-8 hours depending on the specific thiol nucleophile employed [5].
| Entry | Starting Material | Thiol Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Bromo-3-fluorobenzonitrile | Sodium thiolate | 90 | 4 | 72 |
| 2 | 4-Bromo-3-fluorobenzonitrile | Thiophenol | 105 | 3 | 68 |
| 3 | 4-Bromo-3-fluorobenzonitrile | Benzyl mercaptan | 85 | 6 | 58 |
| 4 | 4-Bromo-3-fluorobenzonitrile | Cyclopropane thiol | 110 | 5 | 45 |
The selectivity of halogen-thiol exchange reactions can be controlled through careful manipulation of reaction parameters including solvent choice, base strength, and temperature control [5]. Studies have shown that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal reaction environments for these transformations [3]. The use of mild bases such as potassium carbonate or triethylamine facilitates the deprotonation of thiol nucleophiles while avoiding decomposition of sensitive intermediates [1].
Advanced synthetic approaches have incorporated microwave-assisted conditions to enhance reaction efficiency and reduce reaction times [5]. Under microwave irradiation at 300 watts, conversion rates of 90-100% can be achieved within 5-15 minutes, representing a significant improvement over conventional heating methods [6]. The enhanced reaction kinetics observed under microwave conditions are attributed to improved energy transfer and more uniform heating of the reaction mixture [7].
The Newman-Kwart rearrangement represents a fundamental transformation for converting phenolic derivatives to their corresponding thiophenol analogs through thermal rearrangement of aryl thiocarbamates [8]. In the synthesis of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile, this methodology offers a strategic approach for introducing thiol functionality while maintaining the integrity of other substituents [9].
The classical Newman-Kwart rearrangement proceeds through an intramolecular mechanism involving the migration of an aryl group from oxygen to sulfur in thiocarbamate derivatives [8]. The activation energy for this transformation typically ranges from 35-43 kilocalories per mole, necessitating elevated temperatures of 200-300°C for thermal activation [9]. However, recent advances in catalytic methodologies have significantly reduced the temperature requirements for these transformations [10].
Iron(II)/persulfate mediated Newman-Kwart rearrangements have emerged as a particularly effective approach for electron-rich substrates [9]. Under these conditions, reactions proceed rapidly at moderate temperatures (80-120°C) to afford rearranged products in excellent yields [9]. The mechanism involves single-electron oxidation of the thiocarbamate substrate, generating a cation radical intermediate that undergoes subsequent rearrangement [9].
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Thermal | 250 | 12 | 85 | 78 |
| Iron(II)/Persulfate | 100 | 2 | 95 | 92 |
| Cerium Ammonium Nitrate | 25 | 4 | 90 | 88 |
| Electrochemical | 25 | 3 | 93 | 94 |
Electrochemical methodologies have provided additional optimization opportunities for Newman-Kwart rearrangements under ambient conditions [10]. The electrochemically catalyzed process operates through controlled oxidation of the thiocarbamate substrate, enabling rearrangement at room temperature with excellent yields [10]. Cyclic voltammetry measurements serve as predictive tools for substrate feasibility, with oxidation potentials correlating directly with reaction success [10].
The substrate scope for optimized Newman-Kwart conditions encompasses a wide range of functionalized aromatic systems [9]. Electron-donating substituents in the para position afford rearranged products in nearly quantitative yields, while electron-withdrawing groups require modified reaction conditions [9]. The tolerance for various functional groups including aldehydes, esters, and halides makes this methodology particularly suitable for complex synthetic targets [9].
Mechanistic investigations using isotopic labeling and computational studies have confirmed the intramolecular nature of the rearrangement process [10]. Crossover experiments between different substrates show no interchange of substituents, supporting a concerted mechanism rather than intermolecular pathways [9]. Quantum chemical calculations at the density functional theory level provide activation energy predictions that correlate well with experimental observations [10].
Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds containing thiol functionality [7]. The application of microwave irradiation to thiolated benzonitrile systems enables rapid cyclization reactions with enhanced yields and reduced reaction times compared to conventional heating methods [11].
The fundamental principles underlying microwave-assisted cyclization involve the direct heating of polar molecules through dielectric absorption [12]. Thiol-containing compounds exhibit strong microwave absorption due to the polarity of the sulfur-hydrogen bond, leading to efficient energy transfer and rapid temperature elevation [6]. This selective heating mechanism facilitates cyclization reactions that might otherwise require harsh conditions or extended reaction times [7].
Specific applications to 4-Bromo-3-fluoro-2-sulphanylbenzonitrile systems have demonstrated the formation of various heterocyclic frameworks through intramolecular cyclization pathways [13]. The cyano group serves as an electrophilic center for nucleophilic attack by the thiol functionality, leading to the formation of thiazoline and related heterocyclic structures [7]. Reaction conditions typically involve microwave irradiation at 100-150°C for 5-20 minutes, representing significant time savings compared to conventional approaches [11].
| Substrate | MW Power (W) | Temperature (°C) | Time (min) | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-3-fluoro-2-sulphanylbenzonitrile | 300 | 120 | 10 | Thiazoline derivative | 84 |
| 4-Bromo-3-fluoro-2-sulphanylbenzonitrile | 250 | 110 | 15 | Benzothiazole analog | 78 |
| 4-Bromo-3-fluoro-2-sulphanylbenzonitrile | 350 | 130 | 8 | Fused heterocycle | 89 |
| 4-Bromo-3-fluoro-2-sulphanylbenzonitrile | 200 | 100 | 20 | Cyclic thioamide | 72 |
The optimization of microwave-assisted cyclization reactions requires careful attention to power settings, temperature control, and reaction vessel selection [12]. Studies have shown that moderate power levels (200-350 watts) provide optimal results while avoiding decomposition of sensitive substrates [7]. Temperature monitoring using fiber optic sensors ensures accurate control and prevents overheating that could lead to side reactions [11].
Solvent selection plays a crucial role in microwave-assisted cyclization efficiency [6]. Polar protic solvents such as ethanol and water provide effective microwave coupling while facilitating the cyclization process through hydrogen bonding interactions [13]. In contrast, nonpolar solvents show limited microwave absorption and require the addition of microwave-absorbing additives to achieve effective heating [12].
The mechanistic pathways for microwave-assisted cyclization typically involve nucleophilic attack of the thiol group on the activated cyano functionality [7]. The enhanced reaction kinetics under microwave conditions result from improved molecular motion and reduced activation barriers for intramolecular cyclization [6]. Computational studies suggest that the microwave field may also influence the orientation of reactive functional groups, further facilitating cyclization reactions [13].
The thiol functional group in 4-Bromo-3-fluoro-2-sulphanylbenzonitrile serves as a primary coordination site for transition metals, particularly those classified as soft Lewis acids according to the Hard-Soft Acid-Base (HSAB) theory [3] [10]. Sulfur atoms in thiol groups exhibit strong affinity for late transition metals such as palladium, platinum, and gold, forming stable metal-thiolate bonds that are crucial for catalyst design and stabilization [11] [12].
Research has demonstrated that thiol-containing ligands can function as transient cooperative ligands in metal complexes, enabling reversible coordination that facilitates unique catalytic behavior [13]. The coordinative lability of thiol groups allows for dynamic metal-ligand interactions, creating dual catalytic systems where both the parent complex and the thiol-coordinated species can participate in different reaction pathways [11]. This property is particularly valuable for developing adaptive catalytic systems that can respond to changing reaction conditions.
| Metal Complex Type | Coordination Mode | Binding Strength | Catalytic Activity | Reference |
|---|---|---|---|---|
| Palladium-thiolate | Monodentate | High | Enhanced selectivity | [11] [14] |
| Platinum-thiolate | Bridging | Very high | Improved stability | [3] [12] |
| Gold-thiolate | Cluster formation | Moderate | Unique reactivity | [12] [14] |
| Ruthenium-thiolate | Cooperative | Variable | Dual catalysis | [13] [11] |
The nitrile functional group in 4-Bromo-3-fluoro-2-sulphanylbenzonitrile provides an additional coordination site that exhibits different binding characteristics compared to the thiol group [4] [15]. Nitrile ligands are classified as soft Lewis bases and can coordinate to both hard and soft metal centers, though they typically form weaker bonds than thiol groups [16]. This property makes nitrile-containing compounds valuable for applications requiring labile coordination complexes.
Studies on transition metal nitrile complexes have revealed that the metal-nitrile bond involves both σ-donation from the nitrogen lone pair and π-back-donation from the metal to the nitrile π* orbitals [15]. The extent of back-donation depends on the electronic properties of the metal center and can be tuned by varying the substituents on the benzonitrile ring [17] [18]. The presence of electron-withdrawing groups like bromine and fluorine in the compound can enhance the π-accepting ability of the nitrile group, potentially leading to stronger metal-nitrile interactions.
The combination of thiol and nitrile functional groups in 4-Bromo-3-fluoro-2-sulphanylbenzonitrile creates opportunities for multidentate coordination, where both functional groups can simultaneously bind to the same metal center or bridge multiple metal centers [5] [19]. This chelating behavior typically results in enhanced complex stability due to the chelate effect, making these compounds valuable for applications requiring robust metal-ligand interactions [20].
Research on organosulfur ligands has shown that the incorporation of multiple coordination sites can lead to novel structural motifs and enhanced catalytic properties [5] [21]. The spatial arrangement of the thiol and nitrile groups in the benzonitrile framework provides an optimal geometry for chelation, potentially enabling the formation of stable five or six-membered chelate rings [22] [20].
| Coordination Mode | Complex Stability | Structural Features | Applications | Reference |
|---|---|---|---|---|
| Monodentate (S-only) | Moderate | Linear or bent | Catalyst precursors | [3] [10] |
| Monodentate (N-only) | Low | Labile complexes | Synthetic intermediates | [4] [15] |
| Bidentate (S,N) | High | Chelate rings | Stable catalysts | [5] [19] |
| Bridging | Very high | Polynuclear complexes | Advanced materials | [17] [22] |
The electronic properties of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile are significantly influenced by the bromine and fluorine substituents, which act as electron-withdrawing groups [2] [23]. These substituents modify the electron density at both the thiol and nitrile coordination sites, potentially affecting the strength and nature of metal-ligand bonds [24] [25]. The electron-withdrawing effect can enhance the π-accepting ability of the nitrile group while simultaneously reducing the electron density at the sulfur atom, creating a balanced coordination environment.
Studies on fluorinated organosulfur compounds have shown that the presence of fluorine atoms can dramatically alter the coordination behavior and stability of metal complexes [23] [7]. The strong electronegativity of fluorine creates localized electron deficiency, which can be exploited to fine-tune the electronic properties of the ligand for specific catalytic applications [24] [26].
The thiol functional group in 4-Bromo-3-fluoro-2-sulphanylbenzonitrile makes it an ideal candidate for thiol-ene click chemistry, a versatile synthetic approach for polymer functionalization [8] [27]. Thiol-ene reactions proceed through a radical mechanism and are characterized by high yields, mild reaction conditions, and excellent functional group tolerance [28] [7]. This synthetic strategy has been successfully applied to create side-chain functionalized conducting polymers with tailored properties.
Research has demonstrated that thiol-ene chemistry can be used to synthesize a library of functional monomers based on conducting polymer backbones such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives [8] [29]. These functionalized monomers can then be polymerized electrochemically or chemically to produce conductive films or soluble materials with enhanced properties. The incorporation of aromatic thiol compounds like 4-Bromo-3-fluoro-2-sulphanylbenzonitrile can introduce π-conjugated side chains that contribute to the overall electronic properties of the polymer.
| Polymer Type | Synthesis Method | Conductivity | Applications | Reference |
|---|---|---|---|---|
| PEDOT-thiol | Thiol-ene addition | 10⁻⁵ S/cm | Electrochemical sensors | [8] [29] |
| Polythiophene-thiol | Oxidative polymerization | 10⁻⁶ S/cm | Energy storage | [30] [31] |
| Polyaniline-thiol | In-situ functionalization | 10⁻⁷ S/cm | Conductive coatings | [32] [33] |
| Polypyrrole-thiol | Electrochemical deposition | 10⁻⁸ S/cm | Bioelectronics | [8] [32] |
The electronic properties of thiol-functionalized conductive polymers are significantly influenced by the nature of the thiol substituent [34] [35]. The aromatic character of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile can contribute to the π-conjugated system of the polymer backbone, potentially enhancing charge transport properties [36] [37]. The electron-withdrawing bromine and fluorine substituents can also affect the energy levels of the polymer, influencing its electrochemical behavior and stability.
Studies on organosulfur materials for electronic applications have shown that the incorporation of aromatic thiol compounds can improve the electrical conductivity and electrochemical performance of conducting polymers [34] [6]. The extended π-conjugation provided by the benzonitrile moiety can facilitate charge delocalization, while the thiol linkage provides a stable connection to the polymer backbone [35] [38].
The multifunctional nature of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile allows for further chemical modifications to optimize polymer properties for specific applications [32] [39]. The nitrile group can serve as a handle for additional functionalization reactions, while the halogen substituents can participate in cross-coupling reactions to introduce new functional groups [27] [40]. This synthetic flexibility enables the design of polymers with precisely tailored properties for applications in energy storage, sensors, and electronic devices.
Research has shown that the incorporation of sulfur-containing groups into polymer structures can significantly improve their performance in lithium-sulfur batteries and other energy storage applications [30] [36]. The ability to form stable metal-sulfur bonds makes these polymers particularly valuable for applications requiring strong interaction with metal ions or nanoparticles [41] [42].
| Modification Type | Target Property | Performance Improvement | Application | Reference |
|---|---|---|---|---|
| Cross-linking | Stability | 2-fold increase | Durable coatings | [32] [27] |
| Doping | Conductivity | 10-fold increase | Electronic devices | [34] [35] |
| Functionalization | Selectivity | Enhanced sensitivity | Chemical sensors | [8] [29] |
| Compositing | Mechanical properties | Improved flexibility | Flexible electronics | [37] [40] |
The thiol functional group in 4-Bromo-3-fluoro-2-sulphanylbenzonitrile makes it an excellent candidate for surface grafting reactions on nanostructured catalysts [43] [44]. Thiol-surface interactions are well-established for various substrate materials, including metals, metal oxides, and carbon-based supports [45] [46]. The formation of strong metal-sulfur bonds enables stable attachment of the organic molecule to catalyst surfaces, creating hybrid organic-inorganic interfaces with enhanced properties.
Research has shown that radical-initiated grafting reactions can provide selective and scalable approaches for surface functionalization of carbon materials [43]. The thiol group can participate in hydrogen atom abstraction reactions, leading to the formation of carbon-sulfur bonds that are highly stable under reaction conditions [9] [43]. This approach allows for the creation of self-terminating monolayers that provide uniform surface coverage without excessive polymerization.
| Surface Type | Grafting Method | Bond Strength | Coverage Density | Reference |
|---|---|---|---|---|
| Metal surfaces | Thiol-metal binding | High | 1-2 molecules/nm² | [43] [44] |
| Metal oxides | Hydrogen bonding | Moderate | 0.5-1 molecules/nm² | [45] [46] |
| Carbon materials | Radical grafting | High | 1 molecule/nm² | [43] [9] |
| Nanoparticles | Physisorption | Variable | 0.1-0.5 molecules/nm² | [47] [48] |
The incorporation of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile onto catalyst supports can significantly modify their electronic properties through heteroatom functionalization [46] [49]. The sulfur atom acts as a heteroatom dopant that can alter the electronic structure of carbon supports, potentially improving their interaction with metal nanoparticles and enhancing catalytic activity [50] [51]. The electron-withdrawing bromine and fluorine substituents can further tune the electronic properties of the modified support.
Studies on heteroatom-doped carbon materials have demonstrated that sulfur incorporation can improve the dispersion and stability of metal nanoparticles on catalyst supports [46] [52]. The modified electronic properties of the support can enhance metal-support interactions, leading to improved catalyst performance and resistance to sintering under reaction conditions [53] [54].
Non-thermal plasma treatment represents an efficient method for introducing functional groups like those present in 4-Bromo-3-fluoro-2-sulphanylbenzonitrile onto catalyst surfaces [9] [45]. Plasma processing can rapidly modify surface chemistry, introducing diverse functional groups that can serve as anchoring sites for metal nanoparticles or as active sites for catalytic reactions [50] [55]. The high reactivity of plasma-generated species enables modification of various substrate materials under mild conditions.
Research has shown that plasma functionalization can increase surface oxygen content and introduce carbonyl and carboxyl functionalities that improve metal dispersion and catalytic activity [9]. The rapid processing capability of plasma treatment makes it an attractive option for large-scale catalyst preparation [45] [56].
| Plasma Type | Treatment Time | Functional Groups | Performance Improvement | Reference |
|---|---|---|---|---|
| Oxygen plasma | 10 minutes | C=O, COOH | 47% yield increase | [9] |
| Nitrogen plasma | 5 minutes | C-N, C=N | Enhanced selectivity | [50] [55] |
| Argon plasma | 15 minutes | Surface activation | Improved dispersion | [45] [56] |
| Air plasma | 8 minutes | Mixed functionalities | Increased activity | [9] [57] |
The strategic introduction of defects and active sites on catalyst surfaces represents a powerful approach for enhancing catalytic performance [51] [54]. Compounds like 4-Bromo-3-fluoro-2-sulphanylbenzonitrile can serve as precursors for creating specific defect structures through controlled thermal or chemical treatment [50] [49]. The removal of organic ligands can leave behind heteroatom-doped sites or vacancies that act as active sites for catalytic reactions.
Studies on defect-engineered catalysts have shown that the controlled introduction of sulfur-containing defects can significantly improve catalytic activity and selectivity [51] [52]. The unique electronic properties of these defect sites can enhance reactant adsorption and activation, leading to improved reaction rates and product yields [54] [58].
The characterization of surfaces modified with 4-Bromo-3-fluoro-2-sulphanylbenzonitrile requires a combination of advanced analytical techniques to understand the molecular-level changes and their impact on catalytic performance [51] [59]. X-ray photoelectron spectroscopy (XPS) provides detailed information about the chemical state of surface atoms, while scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can reveal surface morphology and molecular organization [45] [57].
Advanced characterization techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy and solid-state nuclear magnetic resonance (NMR) can provide insights into the local coordination environment of surface-bound molecules [43] [60]. These techniques are essential for understanding the structure-property relationships that govern the performance of modified catalysts [61] [62].
| Characterization Method | Information Provided | Sensitivity | Spatial Resolution | Reference |
|---|---|---|---|---|
| XPS | Chemical state | 0.1 at% | 10 μm | [43] [57] |
| FTIR | Molecular vibrations | ppm | Bulk | [9] [59] |
| NMR | Local environment | ppm | Bulk | [43] [60] |
| STM/AFM | Surface morphology | Single atom | sub-nm | [45] [58] |
| EXAFS | Coordination environment | 0.01 Å | Local | [51] [61] |